Ethyl 4-azidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-azidobenzoate is an organic compound with the molecular formula C9H9N3O2 It is a derivative of benzoic acid, where the amino group is replaced by an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-azidobenzoate can be synthesized through a diazotization reaction followed by azidation. The process typically involves the following steps:
Diazotization: Ethyl 4-aminobenzoate is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-azidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving this compound.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Triazoles: Formed through click chemistry reactions.
Aminobenzoates: Formed through reduction reactions.
Scientific Research Applications
Ethyl 4-azidobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of triazole-based compounds, which have potential pharmacological activities.
Materials Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: this compound is employed in bioconjugation techniques to link biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of ethyl 4-azidobenzoate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable in the synthesis of complex molecules .
Comparison with Similar Compounds
Ethyl 4-aminobenzoate (Benzocaine): A local anesthetic used in medical applications.
Ethyl 4-nitrobenzoate: Used as an intermediate in organic synthesis.
Uniqueness: Ethyl 4-azidobenzoate is unique due to its azido group, which imparts distinct reactivity compared to its amino and nitro counterparts. This makes it particularly useful in click chemistry and other applications requiring specific and efficient reactions .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 4-azidobenzoate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-5-8(6-4-7)11-12-10/h3-6H,2H2,1H3 |
InChI Key |
CDFRXIVAGKDWGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.